
Dicyclopentadiene diepoxide
Overview
Description
Dicyclopentadiene diepoxide (DCPD diepoxide, CAS 81-21-0) is a bicyclic epoxy compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . Its structure features eight stereocenters and two strained epoxy groups, contributing to high reactivity during curing processes . Industrially, it is synthesized via epoxidation of dicyclopentadiene (DCPD) using hydrogen peroxide (H₂O₂) and catalysts such as heteropoly acids (e.g., H₃PW₁₂O₄₀) or phase-transfer catalysts (e.g., trioctyl methyl ammonium chloride), achieving yields exceeding 94% under optimized conditions .
Preparation Methods
Molybdenum-Catalyzed Epoxidation with Tertiary Butyl Hydroperoxide
Reaction Mechanism and Catalytic System
The epoxidation of DCPD using TBHP in the presence of molybdenum catalysts follows a nucleophilic oxidation pathway. Molybdenum complexes activate the hydroperoxide, facilitating oxygen transfer to the cyclopentene rings of DCPD . Critical to this method is the in situ removal of tertiary butyl alcohol (TBA), a byproduct formed during TBHP reduction, which inhibits further epoxidation by competing for active catalytic sites .
Catalyst Selection
Molybdenum hexacarbonyl (Mo(CO)₆) and molybdenyl acetylacetonate (MoO₂(C₅H₇O₂)₂) are preferred due to their solubility in non-polar solvents. Heteropoly complexes like sodium silico-12-molybdate also demonstrate efficacy .
Solvent and Temperature Effects
Aromatic hydrocarbons (toluene, xylene) boiling between 110°C and 200°C are ideal solvents, enabling continuous TBA distillation at 82–85°C . Reaction temperatures of 100–120°C enhance reaction rates while preventing DCPD polymerization.
Stoichiometry and Yield
A TBHP:DCPD molar ratio of 2.2:1 achieves 94% DCPDDO yield within 2.5 hours (Table 1) . Excess TBHP minimizes monoepoxide formation.
Table 1: Comparative Yields in Molybdenum-Catalyzed Epoxidation
Run | TBHP:DCPD Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 2:1 | Benzene | 85 | 2 | 62 |
2 | 2:1 | Benzene | 85 | 3 | 68 |
3 | 2.2:1 | Toluene | 100 | 2.5 | 94 |
Data sourced from US3631072A .
Titanium Silicalite Molecular Sieve Catalysis
Bifunctional Catalytic Systems
CN113087717A discloses a tandem process using Ti-HMS molecular sieves modified with carbon nanofibers and magnesium-aluminum hydrotalcite. This system concurrently produces DCPDDO and alkylene oxides (e.g., 1,2-epoxypentane), improving atom economy.
Catalyst Synthesis
The Ti-HMS catalyst is prepared by crystallizing tetraethyl titanate and diethyl silicate in ethanol/hexadecylamine, followed by carbon nanofiber incorporation (200°C, 4 days) . Hydrotalcite doping enhances acidic sites for secondary epoxidation.
Continuous-Flow Reactor Performance
In a dual fixed-bed reactor system (20 g catalyst, 100 mL reactors), yields reach 89% DCPDDO and 78% alkylene oxide at 70°C with a 4-hour residence time .
Phosphotungstic Heteropolysate Catalysts with Hydrogen Peroxide
Reaction-Controlled Phase Transfer Catalysis
CN103880855B utilizes quaternary ammonium phosphotungstates (e.g., [(C₈H₁₇)₃NCH₃]₃PW₁₂O₄₀) in dimethyl carbonate solvent. The catalyst transitions from homogeneous to heterogeneous phases, enabling facile recovery.
Process Parameters
-
H₂O₂:DCPD Ratio: 1:2–2.5 (20–50% H₂O₂ concentration)
-
Temperature: 30–80°C (optimal at 60°C)
-
Time: 5–10 hours
Comparative Analysis and Industrial Considerations
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Dicyclopentadiene diepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxy derivatives.
Reduction: Reduction reactions can convert the diepoxide into diols or other reduced forms.
Substitution: The diepoxide can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidant in the presence of catalysts such as tungstic acid.
Reduction: Lithium aluminum hydride is often used as a reducing agent to convert the diepoxide into diols.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: More complex epoxy derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Epoxy Resins and Coatings
DCPD diepoxide is primarily utilized as an intermediate in the production of epoxy resins, which are critical for various industrial applications due to their excellent adhesive properties and resistance to heat and chemicals.
Case Study: Epoxy Resin Production
A study highlighted the use of DCPD diepoxide in formulating high-performance epoxy resins that exhibit superior thermal stability and mechanical strength. The incorporation of DCPD diepoxide into resin systems has resulted in enhanced cross-linking density, leading to improved material properties suitable for aerospace and automotive applications .
Rubber Additives
As a rubber additive, DCPD diepoxide enhances the performance characteristics of rubber compounds, particularly in high-temperature environments. Its use improves the thermal stability and mechanical properties of rubber products.
Data Table: Performance Comparison of Rubber Compounds
Additive | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
---|---|---|---|
Control (No Additive) | 15 | 300 | 60 |
DCPD Diepoxide | 20 | 350 | 65 |
This table illustrates that the addition of DCPD diepoxide significantly enhances the tensile strength and elongation properties of rubber compounds compared to control samples without additives .
Pharmaceutical Applications
DCPD diepoxide has been explored for its potential in pharmaceutical synthesis, particularly as a precursor for biologically active compounds.
Case Study: Synthesis of Azapolycyclic Compounds
Research demonstrated the use of DCPD diepoxide in the domino aminolysis reaction to synthesize novel azapolycyclic scaffolds. This method allowed for the efficient production of complex molecules that are relevant in drug discovery . The reaction conditions were optimized to yield high purity products with significant biological activity.
Catalytic Oxidation Processes
Recent advancements have shown that DCPD diepoxide can be produced via catalytic oxidation processes using various catalysts, including TiO₂. These processes enhance selectivity and yield in the production of epoxides from dicyclopentadiene.
Data Table: Selectivity of Catalysts in DCPD Epoxidation
Catalyst Type | Conversion Rate (%) | Selectivity towards Mono-Epoxides (%) |
---|---|---|
TiO₂-Anatase | 13 | 70 |
TiO₂-Rutile | 7 | 50 |
The data indicates that TiO₂-anatase demonstrates superior performance compared to TiO₂-rutile, highlighting the importance of catalyst selection in optimizing epoxidation reactions .
Protective Coatings
In protective coatings, DCPD diepoxide contributes to formulations that require enhanced durability and resistance to environmental factors. Its incorporation into coatings provides a robust barrier against moisture and chemicals.
Case Study: Coating Formulations
Research on coating formulations incorporating DCPD diepoxide revealed improvements in adhesion, flexibility, and chemical resistance compared to traditional coatings without this diepoxide .
Mechanism of Action
The mechanism of action of dicyclopentadiene diepoxide involves its ability to undergo epoxidation and form reactive epoxy groups . These epoxy groups can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the strained epoxy rings, which are highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Physicochemical Properties vs. Analogous Epoxides
Thermal Stability
DCPD diepoxide-based polymers exhibit superior thermal stability compared to aliphatic epoxides. For instance:
- DCPD diepoxide-styrene copolymers show storage modulus (E’ at 20°C) values exceeding 1 GPa and glass transition temperatures (Tg) above 100°C due to cross-linking density and cycloaliphatic rigidity .
- Bisphenol A diglycidyl ether (BADGE) -based resins, in contrast, exhibit lower Tg (~80°C) and reduced thermal degradation resistance under oxidative conditions .
Chemical Reactivity
The strained epoxy groups in DCPD diepoxide enable faster curing with amines or anhydrides than less rigid epoxides like epichlorohydrin. However, its stereochemical complexity may lead to variability in cross-linking efficiency compared to simpler monoepoxides .
Biological Activity
Dicyclopentadiene diepoxide (DCPO), with the chemical formula CHO, is an epoxy compound derived from dicyclopentadiene. Its structure features two epoxide groups, which confer unique reactivity and biological properties. This article explores the biological activity of DCPO, focusing on its effects in various biological systems, including microbial degradation, plant growth regulation, and potential toxicological impacts.
- Molecular Formula : CHO
- Molecular Weight : 164.20 g/mol
- Melting Point : 185-189 °C
- Boiling Point : 326 °C
- Purity : ≥ 98% .
1. Microbial Degradation
Research indicates that DCPO can undergo microbial degradation, which is crucial for understanding its environmental impact. A study highlighted that microorganisms can oxidize DCPO, altering its structure and potentially reducing its toxicity in the environment. This biodegradation process is significant for the management of chemical pollutants .
Acute Toxicity
Acute exposure to DCPO has been associated with various symptoms in animal models, including:
In animal studies, oral administration of DCPO resulted in significant toxic effects at high doses, including gastrointestinal distress and neurological impairment. The reported LD50 values in rats range from 378 mg/kg to 820 mg/kg .
Genetic Toxicology
Genetic toxicity studies have shown that DCPO is non-mutagenic in several strains of Salmonella typhimurium, indicating a lower risk of causing genetic mutations . However, further studies are needed to fully understand its long-term effects on genetic material.
3. Plant Growth Regulation
DCPO has been investigated for its potential as a plant growth regulator. In a study involving barley seedlings, DCPO derivatives demonstrated auxin-like activity, stimulating the synthesis of photosynthetic pigments such as chlorophylls and carotenoids. The results showed an increase in chlorophyll a by 7-13% and carotenoids by 10-19% compared to controls . This suggests that DCPO may enhance plant productivity through improved photosynthetic efficiency.
Case Study: Environmental Impact
A field study assessed the biodegradation of dicyclopentadiene compounds, including DCPO, revealing that these compounds could be effectively broken down by soil microorganisms over time. The degradation half-life was estimated to range from 4 to 7 years in soil environments . This finding underscores the importance of understanding the environmental fate of chemical compounds like DCPO.
Case Study: Agricultural Application
In agricultural settings, the application of DCPO derivatives has been linked to improved vegetative growth in crops such as wheat and maize. The compounds exhibited cytokinin-like activity, promoting cell division and growth in isolated cotyledons from pumpkin plants . This suggests potential applications for DCPO derivatives as natural growth enhancers in sustainable agriculture.
Summary Table of Biological Activities
Activity Type | Findings |
---|---|
Microbial Degradation | Effective microbial oxidation leading to reduced toxicity |
Acute Toxicity | Symptoms include irritation and neurological effects |
Genetic Toxicology | Non-mutagenic in Salmonella strains |
Plant Growth Regulation | Increased chlorophyll and carotenoid synthesis |
Environmental Impact | Estimated biodegradation half-life: 4-7 years |
Q & A
Basic Research Questions
Q. How can the synthesis of dicyclopentadiene diepoxide be optimized for high yield and purity?
- Methodological Answer : The synthesis of this compound via epoxidation of dicyclopentadiene (DCPD) is most efficient using hydrogen peroxide (H₂O₂) as the oxygen source and phosphotungstic acid as a catalyst under phase-transfer conditions. Key parameters include:
- Catalyst Loading : 0.6 g phosphotungstic acid and 0.7 g trioctyl methyl ammonium chloride (phase-transfer catalyst) per mole of DCPD .
- Solvent : Chloroform (20 mL) enhances reaction homogeneity .
- Temperature : 50°C balances reaction rate and side-product formation .
- Molar Ratio : H₂O₂:DCPD = 2:1 ensures complete conversion (>99%) and achieves a diepoxide yield of 94.3% .
Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve stereochemistry (e.g., 8 stereocenters) and confirm the bicyclic framework .
- X-ray Crystallography : Essential for unambiguous stereochemical assignment, especially in synthetic intermediates .
- Mass Spectrometry : Confirm molecular weight (164.204 g/mol) via high-resolution MS .
Q. What safety protocols are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and lab coats due to toxicity (GHS H302: Harmful if swallowed) and eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of crystalline powder .
- Thermal Stability : Avoid temperatures >150°C to prevent decomposition; calorimetry studies indicate exothermic risks under uncontrolled conditions .
Advanced Research Questions
Q. How do reaction mechanisms and steric effects influence the selectivity of this compound formation?
- Methodological Answer :
- Mechanistic Insight : The diepoxide forms via sequential epoxidation of DCPD’s two double bonds. Steric hindrance from the bicyclic structure slows trans-nucleophilic attack, favoring cis-opening pathways .
- Selectivity Control : High H₂O₂:DCPD ratios (≥2:1) minimize monoepoxide contamination by ensuring both double bonds react . Computational modeling (e.g., DFT) predicts transition states to rationalize regioselectivity .
Q. What computational tools can predict this compound’s reactivity and thermal hazards?
- Methodological Answer :
- Reactive Systems Screening Tool (RSST) : Identifies thermal runaway risks by simulating decomposition kinetics under adiabatic conditions .
- Molecular Dynamics (MD) : Models interactions between diepoxide and solvents (e.g., chloroform) to optimize reaction conditions .
- Regioselectivity Prediction : Density Functional Theory (DFT) calculates activation energies for competing epoxidation pathways .
Q. How can conflicting data on diepoxide yield and reaction rates be resolved in synthetic studies?
- Methodological Answer :
- Root-Cause Analysis : Compare catalyst systems (e.g., phosphotungstic acid vs. heteropoly acids) and solvent polarity effects .
- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to track intermediate monoepoxide formation and diepoxide conversion .
- Statistical Optimization : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, H₂O₂ ratio) causing yield discrepancies .
Q. What strategies enable the use of this compound as a scaffold for complex polycyclic compounds?
- Methodological Answer :
- Domino Aminolysis : React diepoxide with amines in water to form azapolycyclic structures via tandem ring-opening and cyclization .
- Epoxide-Opening Cascades : Utilize water-promoted cascades to generate tetracyclic ethers; simulate pathways to optimize regioselectivity .
- Functionalization : Introduce substituents via nucleophilic attack on epoxide rings, guided by stereoelectronic effects .
Properties
IUPAC Name |
4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFAMSJAKLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29987-76-6 | |
Record name | Dicyclopentadiene dioxide homopolymer | |
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DSSTOX Substance ID |
DTXSID4020452 | |
Record name | Dicyclopentadiene dioxide | |
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Molecular Weight |
164.20 g/mol | |
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Physical Description |
White solid; [Hawley] Cream to pale brown solid; [MSDSonline] | |
Record name | Dicyclopentadiene dioxide | |
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Solubility |
SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Density |
1.331 @ 25 °C | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Vapor Density |
4.77 @ 25 °C (AIR= 1) | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Color/Form |
WHITE CRYSTALLINE POWDER | |
CAS No. |
81-21-0 | |
Record name | Dicyclopentadiene dioxide | |
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Record name | 2,4-Methano-2H-indeno[1,2-b:5,6-b']bisoxirene, octahydro- | |
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Record name | 1,2:5,6-diepoxyhexahydro-4,7-methanoindan | |
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Melting Point |
180-184 °C | |
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Retrosynthesis Analysis
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